molecular formula C13H12BrNO B8168616 3-(Benzyloxy)-5-bromoaniline

3-(Benzyloxy)-5-bromoaniline

Cat. No.: B8168616
M. Wt: 278.14 g/mol
InChI Key: NMQGXHUAFKKFPI-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromoaniline is an organic compound that belongs to the class of substituted anilines It features a benzene ring substituted with a benzyloxy group at the third position and a bromine atom at the fifth position, along with an amino group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-bromoaniline typically involves the following steps:

    Nitration: The starting material, 3-benzyloxyaniline, undergoes nitration to introduce a nitro group at the desired position.

    Bromination: The nitro compound is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fifth position.

    Reduction: The nitro group is reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Tin and hydrochloric acid or catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: this compound.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-5-bromoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-bromoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and bromine substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-(Benzyloxy)-4-bromoaniline: Similar structure but with the bromine atom at the fourth position.

    3-(Benzyloxy)-5-chloroaniline: Similar structure but with a chlorine atom instead of bromine.

    3-(Benzyloxy)-5-iodoaniline: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 3-(Benzyloxy)-5-bromoaniline is unique due to the specific positioning of the benzyloxy and bromine substituents, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom provides distinct electronic and steric effects compared to other halogens, making this compound valuable for specific applications.

Properties

IUPAC Name

3-bromo-5-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQGXHUAFKKFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-benzyloxy-5-bromo-nitrobenzene (27.0 g, 87.60 mmol) in THF (800.0 mL) was added SnCl2.2H2O (99.0 g, 438.30 mmol) and the resulting reaction mixture was heated to reflux at 65° C. for 2 h. The reaction mass was then cooled to 0-5° C. and basified with a saturated solution of NaHCO3 till pH 8 and then extracted with EtOAc (3×1.0 L). The combined organics was dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue thus obtained (23.60 g, 95%) was carried forward to the next step without further purification.
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Synthesis routes and methods II

Procedure details

To a solution of 1-benzyloxy-3-bromo-5-nitro-benzene (551 g, 1.78 mol) in THF (11 L) was added SnCl2.2H2O (2.17 kg, 9.62 mol) in one portion at rt. The reaction mixture was refluxed for 3 h. After completion of reaction (by TLC) the reaction mixture was cooled to 0-5° C. and basified with saturated NaHCO3 solution then extracted with EtOAc (4×5 L). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to obtain a crude liquid product (480 g, 97%) that was carried forward to the next step without further purification.
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551 g
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2.17 kg
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11 L
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97%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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